8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane]
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Overview
Description
8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopentane] is a spirocyclic compound characterized by a unique structure where a trifluoromethyl group is attached to a spiro-fused isoquinoline and cyclopentane ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its ability to serve as a scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopentane] typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe spirocyclic structure is then formed via intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopentane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or to reduce any double bonds present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopentane] has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopentane] involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to various proteins and enzymes, modulating their activity. The spirocyclic structure provides rigidity, which can improve binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Similar in structure but contains an indole moiety instead of an isoquinoline.
Spirooxindole: Contains an oxindole moiety and is known for its biological activities.
Uniqueness
8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopentane] is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable scaffold for drug development and other applications .
Properties
CAS No. |
1314709-76-6 |
---|---|
Molecular Formula |
C14H16F3N |
Molecular Weight |
255.284 |
IUPAC Name |
8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane] |
InChI |
InChI=1S/C14H16F3N/c15-14(16,17)12-5-3-4-11-10(12)8-18-9-13(11)6-1-2-7-13/h3-5,18H,1-2,6-9H2 |
InChI Key |
UODYNPCEHWRYEX-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CNCC3=C2C=CC=C3C(F)(F)F |
Synonyms |
8'-(trifluoroMethyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] |
Origin of Product |
United States |
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